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Compound of Interest

Compound Name: 7-iodoisobenzofuran-1(3H)-one

Cat. No.: B1601419

An In-depth Technical Guide to 7-lodoisobenzofuran-1(3H)-one

Topic: 7-lodoisobenzofuran-1(3H)-one CAS Number: 105694-46-0 Audience: Researchers,
scientists, and drug development professionals.

Executive Summary

7-lodoisobenzofuran-1(3H)-one is a halogenated heterocyclic compound belonging to the
phthalide (or isobenzofuranone) class. While a relatively simple molecule, it serves as a critical
building block in synthetic and medicinal chemistry. The phthalide core is a privileged scaffold,
appearing in numerous natural products and synthetic molecules with a wide spectrum of
biological activities.[1] The introduction of an iodine atom at the 7-position provides a versatile
synthetic handle for further molecular elaboration, particularly through cross-coupling reactions,
making it highly valuable for creating diverse chemical libraries for drug discovery. This guide
provides an in-depth analysis of its chemical properties, synthesis, and burgeoning
applications, with a focus on its relevance to modern therapeutic development, including recent
discoveries of isobenzofuranone derivatives as potent inhibitors of novel drug targets.[2][3]

Core Compound Identification and Properties
Structure and Nomenclature

The fundamental structure consists of a bicyclic system where a y-lactone ring is fused to a
benzene ring. The iodine atom is substituted at the C7 position of the benzene ring.
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o Systematic Name: 7-lodoisobenzofuran-1(3H)-one[4]

e Synonyms: 7-lodo-3H-2-benzofuran-1-one, 7-lodophthalide[5]
« CAS Number: 105694-46-0[4][6]

e Molecular Formula: CsHslO2[4][6]

e Canonical SMILES: C1C2=C(C(=CC=C2)I)C(=0)01[5]

Physicochemical Properties

The physicochemical properties of 7-iodoisobenzofuran-1(3H)-one are summarized below.
These data are essential for designing experimental conditions, including solvent selection,
reaction temperatures, and purification methods.

Property Value Reference(s)
Molecular Weight 260.03 g/mol [41[6]
Appearance White to off-white solid [4]

Purity (Typical) 95% - 97% [5][6]

Storage Conditions 2-8°C, protect from light [4]

Hydrogen Bond Donors 0 [5]

Hydrogen Bond Acceptors 2 [5]

Rotatable Bond Count 0 [5]

Complexity 181 [5]

Synthesis and Mechanistic Insights

The synthesis of 7-iodoisobenzofuran-1(3H)-one typically involves the formation of the
lactone ring from an appropriately substituted benzene precursor. The choice of synthetic route
is governed by the availability of starting materials, desired scale, and reaction efficiency.

Retrosynthetic Approach and Key Precursors
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A logical retrosynthetic analysis points to precursors such as 2-carboxy-6-iodobenzoic acid or
its derivatives. The key transformation is the selective reduction of one carboxylic acid group
(or its ester equivalent) to a hydroxymethyl group, followed by intramolecular cyclization
(lactonization). An alternative precursor is an iodinated phthalic anhydride, which can be
selectively reduced.

Figure 2: Retrosynthetic pathways for 7-iodoisobenzofuran-1(3H)-one.

Example Synthetic Protocol: Reduction of 3-
lodophthalic Anhydride

This protocol describes a common laboratory-scale synthesis. The causality for reagent
selection lies in the need for a reducing agent mild enough to selectively reduce one carbonyl
of the anhydride without affecting the aromatic iodine.

Obijective: To synthesize 7-iodoisobenzofuran-1(3H)-one from 3-iodophthalic anhydride.

Materials:

3-lodophthalic anhydride

e Sodium borohydride (NaBHa)

e Anhydrous Tetrahydrofuran (THF)

e 1 M Hydrochloric acid (HCI)

o Saturated sodium bicarbonate (NaHCOs3) solution

e Anhydrous magnesium sulfate (MgSQOa)

o Ethyl acetate

e Hexanes

Step-by-Step Methodology:
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e Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic
stirrer and under an inert nitrogen atmosphere, dissolve 1 equivalent of 3-iodophthalic
anhydride in anhydrous THF.

e Reduction: Cool the solution to 0°C using an ice bath. Add sodium borohydride (0.5-1.0
equivalents) portion-wise over 30 minutes. Rationale: The controlled, low-temperature
addition of NaBHa4 helps to manage the exothermic reaction and improve the selectivity of
the reduction of one carbonyl group over the other.

e Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room
temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

e Quenching: Carefully quench the reaction by slowly adding 1 M HCI at 0°C until the
effervescence ceases and the pH is acidic (~pH 2-3). Rationale: The acid protonates the
intermediate alkoxide and neutralizes any excess borohydride.

o Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x
volumes).

e Washing: Wash the combined organic layers with saturated NaHCOs solution to remove any
unreacted acidic species, followed by brine.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g.,
using a hexanes/ethyl acetate gradient) or by recrystallization to yield pure 7-
iodoisobenzofuran-1(3H)-one.

Relevance in Modern Drug Discovery

The isobenzofuranone scaffold is a cornerstone in medicinal chemistry due to its favorable
pharmacological properties and synthetic accessibility.[1] The 7-iodo derivative is particularly
strategic, as the iodine atom can be readily converted into other functional groups via metal-
catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling
the rapid generation of analogues for structure-activity relationship (SAR) studies.
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Emerging Therapeutic Applications

Recent research has highlighted the potential of isobenzofuranone derivatives in targeting
complex diseases, particularly in neuropharmacology.

e TREK-1 Channel Inhibition: A 2025 study detailed the discovery of isobenzofuran-1(3H)-one
derivatives as potent and selective inhibitors of the TREK-1 (TWIK-related potassium
channel 1).[2] TREK-1 is implicated in regulating neuronal excitability and apoptosis. Its
inhibition is a promising strategy for neuroprotection in conditions like ischemic stroke.[2]

e Monoamine Oxidase B (MAO-B) Inhibition: In 2022, novel 3,6-disubstituted isobenzofuran-
1(3H)-ones were identified as potent and selective MAO-B inhibitors.[3] Selective MAO-B
inhibitors are established therapeutics for neurodegenerative conditions such as Parkinson's
disease, as they prevent the breakdown of dopamine in the brain.[3]

Figure 3: Conceptual mechanism of action for isobenzofuranone-based inhibitors.

Analytical and Quality Control Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of 7-
iodoisobenzofuran-1(3H)-one, ensuring the reliability of research data.

Purity Assessment by High-Performance Liquid
Chromatography (HPLC)

This protocol provides a standard method for assessing the purity of the synthesized
compound.
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Parameter Condition Rationale

C18 is a versatile stationary

C18 reverse-phase, 4.6 x 150 phase suitable for retaining

Column
mm, 5 um non-polar to moderately polar
compounds.
A standard reverse-phase
) A: Water (0.1% TFA); B: eluent system. TFA is added to
Mobile Phase o ) )
Acetonitrile (0.1% TFA) improve peak shape by ion
suppression.
A gradient elution ensures that
) 50% B to 95% B over 15 compounds with a range of
Gradient ) - .
minutes polarities can be effectively
separated.
) A typical analytical flow rate for
Flow Rate 1.0 mL/min
a 4.6 mm ID column.
The benzofuranone core
) contains a chromophore that
Detection UV at 254 nm ]
strongly absorbs UV light at
this wavelength.
o Standard volume for analytical
Injection Volume 10 pL

HPLC.

Structural Verification

* Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR should confirm the presence of
aromatic protons and the methylene protons of the lactone ring. The splitting patterns and
integration will be consistent with the 7-iodo substitution pattern. 13C NMR will show the
characteristic carbonyl carbon of the lactone and the carbon atom bearing the iodine.

e Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to
confirm the exact mass of the molecule, which corresponds to its molecular formula CsHslOs-.
[6] The isotopic pattern characteristic of iodine should also be observable.
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Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. All protocols must
be conducted with appropriate safety measures.

o Hazard Identification: While specific GHS data for this compound is sparse, related iodo-
organic and lactone compounds can be irritants. It should be handled as a potentially
hazardous chemical.

 Recommended Handling Procedures:

o Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile
gloves, and safety glasses with side shields.

o Engineering Controls: Handle the solid compound in a chemical fume hood to avoid
inhalation of dust.[7]

o Hygiene: Wash hands thoroughly after handling.[8]

o Storage and Stability: Store in a tightly sealed container in a cool, dry, and dark place (2-8°C)
to prevent degradation.[4] The compound is generally stable, but prolonged exposure to light
and air should be avoided.

Conclusion

7-lodoisobenzofuran-1(3H)-one is more than a simple chemical intermediate; it is a
strategically important molecule for advancing drug discovery. Its well-defined structure,
coupled with the synthetic versatility afforded by the iodine substituent, makes it an invaluable
tool for medicinal chemists. The demonstrated success of the isobenzofuranone core in
targeting critical enzymes and ion channels, particularly in the challenging field of
neurodegenerative disease, underscores the significant potential of its derivatives as next-
generation therapeutics. This guide provides the foundational knowledge for researchers to
effectively synthesize, characterize, and utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry.

Contact
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Phone: (601) 213-4426
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